Welcome to the BenchChem Online Store!
molecular formula C15H10N2 B8658399 4-(1H-Indol-1-YL)benzonitrile

4-(1H-Indol-1-YL)benzonitrile

Cat. No. B8658399
M. Wt: 218.25 g/mol
InChI Key: RBIUGBUMKLMULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04156734

Procedure details

A mixture of 180 ml of 6N NaOH, 360 ml ethylene glycol and 39.3 g (180 mmole) of 1-p-cyanophenylindole [Misbahul Ain Khan and J. B. Polya, J. Chem. Soc., 85 (1970)] is refluxed for 3 hours at 150°. The basic solution is diluted with 450 ml of H2O and extracted with diethyl ether to remove neutrals. The aqueous solution is acidified with 200 ml of 6 N HCL. The solid is filtered washed with hot water and dried in a vacuum oven at 50° to yield 45.8 g (95%) of p-(indol-1-yl)benzoic acid, m.p. 224°-226°.
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]([OH:6])[CH2:4]O.C(C1[CH:14]=[CH:13][C:12]([N:15]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[CH:16]2)=[CH:11][CH:10]=1)#N>O>[N:15]1([C:12]2[CH:13]=[CH:14][C:4]([C:3]([OH:6])=[O:1])=[CH:10][CH:11]=2)[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
180 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
360 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
39.3 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours at 150°
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
to remove neutrals
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with hot water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50°

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC2=CC=CC=C12)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 45.8 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.